N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 4-fluorophenylmethyl group and a complex substituent combining a 1-methyltetrahydroquinolin-6-yl moiety with a pyrrolidine ring.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-29-12-4-5-19-15-20(8-11-22(19)29)23(30-13-2-3-14-30)17-28-25(32)24(31)27-16-18-6-9-21(26)10-7-18/h6-11,15,23H,2-5,12-14,16-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWVWYUIQJBMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline ring is synthesized via a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving an appropriate precursor.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate, tetrahydroquinoline moiety, and pyrrolidine ring through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline moiety is susceptible to oxidation, forming fully aromatic quinoline derivatives. This reaction is critical for modifying the compound's electronic properties and bioavailability.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Aromatic Oxidation | KMnO₄, CrO₃, or H₂O₂ under acidic conditions | Quinoline derivative with retained fluorophenyl and pyrrolidine groups |
Mechanistic Insight : The tetrahydroquinoline ring undergoes dehydrogenation, typically via radical intermediates or acid-catalyzed pathways. The 1-methyl group stabilizes the intermediate carbocation, favoring oxidation.
Reduction Reactions
The ethanediamide linker and pyrrolidine ring may undergo reduction, though the amide bonds are generally resistant without specialized catalysts.
Limitations : Reduction of tertiary amides requires harsh conditions and may lead to partial decomposition.
Hydrolysis Reactions
The ethanediamide linker is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Kinetics : Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and pyrrolidine groups .
Substitution Reactions
The 4-fluorophenyl group and pyrrolidine ring may participate in nucleophilic or electrophilic substitutions.
Challenges : Fluorine’s electronegativity reduces aryl ring reactivity, necessitating strong nucleophiles or high temperatures .
Complexation and Coordination
The compound’s nitrogen-rich structure enables coordination with metal ions, relevant for catalytic or pharmacological applications.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Metal Complexation | Fe³⁺, Cu²⁺, or Zn²⁺ in ethanol | Stable octahedral complexes |
Applications : Metal complexes may enhance bioavailability or enable imaging applications .
Thermal Decomposition
Thermogravimetric analysis (TGA) predicts decomposition pathways:
| Temperature Range (°C) | Major Products | References |
|---|---|---|
| 200–250 | Pyrrolidine fragments, CO₂ | |
| 300–400 | Fluorinated aromatic compounds |
Stability : The compound is stable below 200°C, making it suitable for standard laboratory handling .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H29FN2O
- Molecular Weight : 375.53 g/mol
- SMILES Notation : O=C(C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])N(C1=CC=C(F)C=C1)C(CC2)CCN2CCC3=CC=CC=C3
- IUPAC Name : N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
These properties indicate a complex structure that may contribute to its biological activity.
Neurological Disorders
Recent studies have highlighted the efficacy of this compound in treating neurological disorders. Specifically, it has been evaluated as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neuropathic pain conditions. In preclinical models, compounds similar to this have shown promise in reversing thermal hyperalgesia and reducing allodynia in rat models .
Pain Management
The compound's ability to modulate pain pathways makes it a candidate for pain management therapies. In particular, studies have demonstrated that derivatives of this compound can effectively alleviate symptoms associated with chronic pain conditions by targeting specific receptors involved in pain signaling pathways .
Antimicrobial Activity
Additionally, there is emerging evidence suggesting that related compounds exhibit antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroquinoline moiety can enhance antimicrobial efficacy against various pathogens .
Study 1: nNOS Inhibition and Pain Relief
In a study published in PMC, researchers synthesized several derivatives of tetrahydroquinoline and tested their efficacy as nNOS inhibitors. One derivative demonstrated significant potency at a dosage of 30 mg/kg in a rat model of neuropathic pain, effectively reversing hyperalgesia and reducing tactile allodynia .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of derivatives related to this compound. It was found that certain modifications led to enhanced activity against Gram-positive bacteria, establishing a new lead for antibiotic development .
Mechanism of Action
The mechanism by which N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
*Molecular weights are approximate calculations based on molecular formulas.
Key Observations
Ring System Differences :
- The target compound contains a pyrrolidine ring (5-membered), which is smaller and more conformationally rigid than the piperidine ring (6-membered) in its close analog . Piperidine’s increased size may enhance steric bulk and alter binding kinetics.
- The thiazolo-triazol derivative introduces a fused heterocyclic system, likely improving π-π stacking interactions with biological targets but reducing solubility.
Fluorophenyl Motif :
- The 4-fluorophenyl group is conserved in all compounds except the QOD , which uses a benzodioxole group. Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability.
Biological Implications: The QOD’s antimalarial activity suggests that the 1-methyltetrahydroquinolinyl moiety may be critical for falcipain inhibition. The target compound’s pyrrolidine group could modulate selectivity or potency compared to piperidine analogs. The methoxyphenyl group in the thiazolo-triazol derivative may enhance hydrogen bonding, though its biological relevance remains uncharacterized.
Biological Activity
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic derivative with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, which contribute to its unique biological properties.
- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). Studies suggest that it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
- Antinociceptive Effects : Preliminary research indicates that the compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, potentially through modulation of opioid receptors or other pain pathways.
- Cytotoxicity and Antitumor Activity : Some studies have indicated that this compound possesses cytotoxic effects against certain cancer cell lines. For example, it demonstrated inhibitory activity against pancreatic cancer cell lines in vitro, suggesting potential for further development as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antimicrobial Activity : The compound was screened against various bacterial strains and showed moderate antibacterial activity. Specific tests revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
- Enzyme Inhibition : The compound displayed inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency compared to standard inhibitors like physostigmine .
In Vivo Studies
In vivo studies have highlighted several key findings:
- Pain Models : In rodent models of pain, the compound significantly reduced pain behaviors when administered at various dosages, indicating its potential use in pain management therapies.
- Toxicology Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in long-term studies .
Case Study 1: Antinociceptive Efficacy
A study conducted on the antinociceptive efficacy of the compound involved administering varying doses to a cohort of rodents subjected to thermal pain tests. Results indicated a dose-dependent decrease in pain responses, suggesting effective analgesic properties.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro analysis of the compound's cytotoxicity against pancreatic cancer cells showed promising results. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| DAN-G (Pancreatic) | 15 |
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 25 |
These results indicate that the compound may offer potential therapeutic benefits in oncology .
Q & A
Q. What synthetic strategies are recommended for the preparation of this ethanediamide derivative?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heterocyclic groups, as seen in analogous quinolinyl oxamide derivatives .
- Reductive amination : Sodium triacetoxylborohydride in dichloroethane for amine bond formation, a method validated in similar piperidine-containing compounds .
- Protecting group strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates during piperidine functionalization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.
Q. Which analytical techniques are optimal for structural characterization?
- Spectroscopy :
- 1H/13C NMR to confirm substituent connectivity and stereochemistry.
- IR spectroscopy to validate amide and aromatic C-H stretches .
Q. How can researchers assess the compound’s preliminary biological activity?
- Enzyme inhibition assays : Test against targets like falcipain (for antimalarial potential) using fluorogenic substrates, as demonstrated for structurally related quinolinyl oxamide derivatives .
- Cellular viability assays : Use HEK293 or HepG2 cell lines to evaluate cytotoxicity (IC50) .
- Fluorescence-based binding studies : Monitor interactions with biomolecules using spectrofluorometry, adapting protocols from similar diamide compounds .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s mechanism?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like plasmodial proteases, leveraging structural data from the Cambridge Structural Database (CSD) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., 4-fluorophenyl vs. trifluoromethyl) on bioactivity using descriptors like logP and polar surface area .
Q. What experimental approaches resolve contradictions in biological activity data?
- Orthogonal assays : Cross-validate enzyme inhibition results with cellular assays (e.g., IC50 vs. Ki discrepancies) .
- Metabolic stability testing : Use liver microsomes to identify degradation pathways that may reduce efficacy in vivo .
- Crystallographic analysis : Compare ligand-bound and unbound protein structures to confirm binding-site interactions .
Q. How can structural modifications improve pharmacokinetic properties?
- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance blood-brain barrier penetration, guided by LogD7.4 measurements .
- Prodrug design : Mask polar amide groups with ester linkages to improve oral bioavailability, as seen in related pyrimidine derivatives .
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility without altering pharmacophore integrity .
Methodological Considerations
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization hurdles : Poor solubility due to hydrophobic moieties (e.g., tetrahydroquinolinyl).
- Solutions :
- Use mixed-solvent systems (e.g., DCM/hexane) for slow vapor diffusion .
- Co-crystallize with co-formers (e.g., succinic acid) to stabilize lattice formation .
Q. How is reaction purity ensured during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
